molecular formula C17H15N3O3 B2670608 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide CAS No. 899782-53-7

2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide

Cat. No.: B2670608
CAS No.: 899782-53-7
M. Wt: 309.325
InChI Key: IEFXRPRDJCXXIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Quinazoline Research

The quinazoline nucleus traces its origins to 1869, when Peter Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via the reaction of cyanogens with anthranilic acid. Initially termed "bicyanoamido benzoyl," this compound laid the groundwork for subsequent structural explorations. In 1885, Bischler and Lang achieved the decarboxylation of 2-carboxyquinazoline to yield the parent quinazoline structure, while Gabriel’s 1903 synthesis method provided a more efficient route to unsubstituted quinazoline. Early nomenclature debates resolved with Widdege’s proposal of "quinazoline," derived from its quinoline-like structure fused with a pyrimidine ring.

The discovery of over 200 naturally occurring quinazolinone alkaloids further propelled interest in this heterocycle. By the mid-20th century, researchers recognized that substitutions at positions 2, 3, and 4 of the quinazolinone ring profoundly influenced biological activity, driving systematic studies on structure-activity relationships (SAR).

Significance of Tetrahydroquinazolin-4-one Derivatives in Medicinal Chemistry

Tetrahydroquinazolin-4-ones, characterized by a partially saturated pyrimidine ring, exhibit enhanced metabolic stability compared to fully aromatic analogs. This stability arises from the lactam-lactim tautomerism inherent to the 4(3H)-quinazolinone system, which stabilizes the ring against oxidative and hydrolytic degradation. The tautomeric equilibrium (Figure 1) enables selective functionalization at the 1-, 3-, and 4-positions, facilitating the design of targeted therapeutic agents.

$$\text{Lactam form (A)} \rightleftharpoons \text{Lactim form (B)}$$
Figure 1 : Lactam-lactim tautomerism in 4(3H)-quinazolinones.

Pharmacological studies have identified tetrahydroquinazolin-4-ones as potent antimicrobial, anticancer, and anti-inflammatory agents. For instance, Mohamed et al. demonstrated that ethyl acetate substitution at position 3 enhances antibacterial activity by stabilizing the lactam form and introducing electron-donating groups. These findings underscore the structural adaptability of the tetrahydroquinazolinone core in drug development.

Evolution of Acetamide-Substituted Quinazolinones

The introduction of acetamide moieties to the quinazolinone scaffold represents a strategic advancement in modulating pharmacokinetic properties. Acetamide groups improve aqueous solubility and bioavailability while enabling hydrogen bonding interactions with biological targets. Synthetic approaches typically involve:

  • Condensation reactions : N-acylanthranilic acids condensed with primary amines yield 3-substituted-4(3H)-quinazolinones.
  • Ullmann coupling : Copper-catalyzed N-arylation of o-iodobenzaldehydes with amidines generates 2,3-disubstituted derivatives.

A notable example is the synthesis of N-(4-methoxyphenyl)-2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide (PubChem CID: 22429426), achieved via nucleophilic substitution of 2-chloroacetamide intermediates. This compound’s structural similarity to the target molecule highlights the reproducibility of acetamide functionalization strategies.

Research Context and Significance of 2-[3-(4-Methylphenyl)-2,4-Dioxo-1,2,3,4-Tetrahydroquinazolin-1-yl]Acetamide

The specific substitution pattern of this compound combines three pharmacophoric elements:

  • 4-Methylphenyl group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites.
  • Acetamide side chain : Improves water solubility and target binding via hydrogen bond donation.
  • Tetrahydroquinazolinone core : Provides metabolic stability and planar geometry for intercalation into DNA or enzyme pockets.

Although direct studies on this compound remain limited, structurally analogous derivatives exhibit promising antibacterial and anticancer profiles. For example, Kumar et al. reported that 2-(chloromethyl)-3-substituted quinazolin-4(3H)-ones demonstrate potent activity against Gram-positive bacteria, with MIC values ≤8 µg/mL. The 4-methylphenyl substituent likely augments membrane permeability, while the acetamide group mitigates cytotoxicity through improved solubility.

Properties

IUPAC Name

2-[3-(4-methylphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-11-6-8-12(9-7-11)20-16(22)13-4-2-3-5-14(13)19(17(20)23)10-15(18)21/h2-9H,10H2,1H3,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEFXRPRDJCXXIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide typically involves the condensation of 4-methylbenzaldehyde with anthranilic acid to form the intermediate 4-methylphenyl-2-aminobenzamide. This intermediate is then cyclized under acidic conditions to form the quinazolinone core. The final step involves the acylation of the quinazolinone with acetic anhydride to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to a more reduced form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst, while nucleophilic substitutions can be carried out using nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated derivatives.

Scientific Research Applications

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations that can lead to new derivatives with enhanced properties.

Research indicates that 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide exhibits several biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism appears to involve the modulation of signaling pathways related to cell survival and death.
  • Anti-inflammatory Effects : The compound has been investigated for its potential to inhibit inflammatory mediators. It may interact with specific enzymes involved in inflammation, thereby reducing symptoms associated with inflammatory diseases.

Medicinal Chemistry

The compound is being explored for its therapeutic potential in drug development. Its derivatives are being synthesized and tested for various pharmacological activities:

  • Enzyme Inhibition : Research has identified its ability to inhibit certain enzymes that are crucial in disease processes, which could lead to the development of new therapeutic agents.
  • Biochemical Probes : As a biochemical probe, it can be utilized in studies aimed at understanding disease mechanisms at the molecular level.

Case Studies

Several studies have documented the applications of this compound:

  • A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting its potential as an anticancer agent .
  • Another research article reported on the anti-inflammatory properties of the compound in a murine model of arthritis, where it significantly reduced paw swelling and inflammatory markers compared to control groups .

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen vs. Methyl Substitution : The dichlorophenylmethyl group in Compound 1 () enhances anticonvulsant activity but may increase toxicity compared to the 4-methylphenyl group in the target compound .
  • Amino vs. Aryl Substituents: Ethylamino substitution in quinazolinone derivatives () improves anti-inflammatory activity over phenyl analogs, suggesting that polar groups enhance target engagement . The target compound’s 4-methylphenyl group may balance lipophilicity and steric effects.
  • Heterocyclic Modifications : The oxadiazole-methyl group in ’s compound introduces rigidity and metabolic stability, whereas the target compound’s simpler structure may favor synthetic accessibility .

Physicochemical Properties

  • Solubility : Acetamide derivatives generally exhibit moderate aqueous solubility, but halogenated or bulky substituents (e.g., dichlorophenyl in Compound 1) may reduce it .

Biological Activity

The compound 2-[3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide is a derivative of tetrahydroquinazoline and has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its biological properties, including anticancer, antimicrobial, and anti-inflammatory activities.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N2_{2}O3_{3}
  • Molecular Weight : 270.28 g/mol

Anticancer Activity

Recent studies have indicated that compounds similar to tetrahydroquinazoline derivatives exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Case Study : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50_{50} values ranged from 10 to 20 µM in different cell lines .
Cell LineIC50_{50} (µM)
MCF-7 (Breast)15
A549 (Lung)12
HeLa (Cervical)18

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli .
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. The compound's anti-inflammatory effects have been explored as well:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Research Findings : In animal models, treatment with the compound reduced paw edema significantly compared to controls .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.